molecular formula C20H30O3 B1257183 11(12)-EpETE CAS No. 504435-15-8

11(12)-EpETE

Cat. No.: B1257183
CAS No.: 504435-15-8
M. Wt: 318.4 g/mol
InChI Key: QHOKDYBJJBDJGY-BVILWSOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11(12)-Epoxyeicosatrienoic acid is a type of epoxyeicosatrienoic acid, which are signaling molecules derived from arachidonic acid. These compounds are produced by the action of cytochrome P450 epoxygenases on arachidonic acid. They play significant roles in various physiological processes, including the regulation of blood pressure, inflammation, and pain perception.

Preparation Methods

Synthetic Routes and Reaction Conditions

11(12)-Epoxyeicosatrienoic acid can be synthesized through the epoxidation of arachidonic acid. The reaction typically involves the use of cytochrome P450 enzymes, which catalyze the addition of an oxygen atom to the double bonds of arachidonic acid, forming the epoxide group. The reaction conditions often include a buffered aqueous solution with a pH range of 7.4 to 8.0, and the presence of cofactors such as NADPH.

Industrial Production Methods

Industrial production of 11(12)-Epoxyeicosatrienoic acid is not widely established due to the complexity and specificity of the enzymatic reactions involved. biotechnological approaches using genetically engineered microorganisms expressing cytochrome P450 enzymes have been explored as potential methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

11(12)-Epoxyeicosatrienoic acid undergoes various types of chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Hydrolysis: The epoxide group can be hydrolyzed to form vicinal diols.

    Reduction: The double bonds in the eicosatrienoic acid chain can be reduced to form saturated compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxide group.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.

Major Products Formed

    Diols: Formed from the hydrolysis or oxidation of the epoxide group.

    Saturated Compounds: Formed from the reduction of double bonds.

Scientific Research Applications

11(12)-Epoxyeicosatrienoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study the mechanisms of epoxide formation and reactivity.

    Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.

    Medicine: Explored for its potential therapeutic effects in treating hypertension, inflammation, and pain.

Mechanism of Action

11(12)-Epoxyeicosatrienoic acid exerts its effects through various molecular targets and pathways:

    Molecular Targets: It binds to and activates specific receptors, such as the peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels.

    Pathways Involved: It modulates signaling pathways involved in inflammation, vasodilation, and pain perception, including the nitric oxide and prostaglandin pathways.

Comparison with Similar Compounds

Similar Compounds

  • 14(15)-Epoxyeicosatrienoic acid
  • 8(9)-Epoxyeicosatrienoic acid
  • 5(6)-Epoxyeicosatrienoic acid

Comparison

11(12)-Epoxyeicosatrienoic acid is unique in its specific regioisomeric form, which determines its distinct biological activities and receptor affinities. Compared to other epoxyeicosatrienoic acids, it may have different potency and efficacy in modulating physiological processes such as blood pressure regulation and inflammation.

Properties

IUPAC Name

(5Z,8Z)-10-[3-[(2Z,5Z)-octa-2,5-dienyl]oxiran-2-yl]deca-5,8-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h3-4,6,8-10,12-13,18-19H,2,5,7,11,14-17H2,1H3,(H,21,22)/b4-3-,8-6-,12-9-,13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOKDYBJJBDJGY-BVILWSOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC1C(O1)CC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11(12)-EpETE
Reactant of Route 2
Reactant of Route 2
11(12)-EpETE
Reactant of Route 3
11(12)-EpETE
Reactant of Route 4
11(12)-EpETE
Reactant of Route 5
11(12)-EpETE
Reactant of Route 6
11(12)-EpETE
Customer
Q & A

Q1: What is the relationship between 11(12)-EpETE and pulmonary hypertension based on the research findings?

A: The research paper [] investigated the association of various eicosanoid metabolites, including this compound, with pulmonary hypertension. The study found that higher levels of this compound were linked to a reduced likelihood of PH. This suggests a potential protective role of this compound against PH development. Notably, the study observed a transpulmonary release of this compound, indicating its active transport from the lungs into the circulation, which may contribute to its protective effects.

Q2: The abstract mentions other eicosanoid metabolites associated with PH. How does the role of this compound differ from those metabolites?

A: The research identified various eicosanoid metabolites with differing associations with PH. While elevated this compound levels were linked with lower PH odds, metabolites like leukotriene (LTB4) and arachidonic acid derivatives (11,12 diHETrE) were associated with higher odds of PH []. Furthermore, the study observed transpulmonary uptake for metabolites linked with increased PH risk and transpulmonary release for those associated with lower risk, as seen with this compound. This difference in directionality suggests distinct mechanisms of action and potential opposing roles in PH pathogenesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.